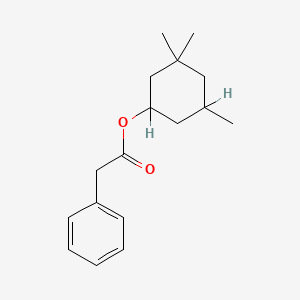

3,3,5-Trimethylcyclohexyl phenylacetate

描述

Overview of Ester Chemistry in Modern Organic Synthesis

Esters are a class of organic compounds characterized by the structure R-COO-R', where R and R' represent alkyl or aryl groups. researchgate.net They are derivatives of carboxylic acids in which the hydroxyl (-OH) group has been replaced by an alkoxy (-OR) group. researchgate.net This functional group is central to the field of organic synthesis due to its prevalence in natural products, pharmaceuticals, and materials science. The synthesis of esters, known as esterification, is a fundamental transformation in organic chemistry. The most classic method is the Fischer esterification, which involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. researchgate.net However, modern organic synthesis has expanded to include a vast array of methods to form ester linkages, such as reactions of alcohols with acyl chlorides or acid anhydrides, and various catalyzed reactions designed to be more efficient and sustainable. nih.gov

Contemporary esterification techniques focus on improving reaction rates and yields, often by overcoming the equilibrium limitations of Fischer esterification. researchgate.net Innovations include the use of microwave irradiation, enzymatic catalysis, and novel catalytic systems to drive the reaction to completion under milder conditions. researchgate.netjetir.org Esters are not only synthetic targets but also serve as crucial intermediates. They can undergo a variety of transformations, including hydrolysis back to carboxylic acids and alcohols, transesterification to form different esters, and Claisen condensation to create new carbon-carbon bonds, making them versatile building blocks for more complex molecules. researchgate.net

Academic Significance of Phenylacetate (B1230308) Moieties in Chemical Science

The phenylacetate moiety, derived from phenylacetic acid, is a significant structural unit in chemical science. Phenylacetic acid itself is an organic compound consisting of a phenyl group attached to a carboxylic acid functional group. mdpi.com This structure is a building block for numerous pharmaceuticals, including anti-inflammatory drugs like diclofenac, as well as penicillin G. mdpi.com The presence of the phenyl ring and the carboxylic acid (or its ester derivative) provides a scaffold that can be readily functionalized, allowing for the synthesis of a wide range of derivatives with diverse biological activities.

In medicinal chemistry, phenylacetate derivatives have been investigated for their potential as anticancer agents. mdpi.com For instance, sodium phenylacetate is known to affect the growth and differentiation of tumor cells. mdpi.com The phenylacetate structure is also found in nature; it is a catabolite of phenylalanine in humans and acts as an auxin (a plant hormone) in plants. The versatility of the phenylacetate moiety makes it a valuable tool for developing new therapeutic agents and for studying biochemical pathways. Research continues to explore new synthetic routes to substituted phenylacetic acid derivatives to create novel compounds with potential applications in medicine and materials science. mdpi.com

Structural and Synthetic Relevance of 3,3,5-Trimethylcyclohexyl Scaffolds in Organic Synthesis

The 3,3,5-trimethylcyclohexyl group is a bulky and conformationally significant scaffold in organic chemistry. This saturated carbocyclic system is often derived from the hydrogenation of isophorone (B1672270), a readily available industrial chemical. The presence of the three methyl groups, particularly the gem-dinal arrangement at the 3-position, imparts notable steric hindrance and influences the conformational preference of the cyclohexane (B81311) ring. The chair conformation is significantly affected by the substitution pattern, leading to distinct axial and equatorial isomers that can exhibit different chemical reactivity and physical properties.

In the context of ester synthesis, the 3,3,5-trimethylcyclohexyl scaffold provides a lipophilic and sterically demanding alcohol component (3,3,5-trimethylcyclohexanol). The steric bulk can influence the rate and equilibrium of esterification reactions. nih.gov Furthermore, the rigidity and defined three-dimensional structure of this scaffold are of interest in materials science, particularly in the synthesis of liquid crystals, where the shape and size of molecular components are critical. dtic.mil The study of esters derived from bulky cyclohexanols helps in understanding how non-covalent interactions and molecular shape govern the properties of materials. nih.govnih.gov The synthesis of various esters from 3,3,5-trimethylcyclohexanols, often employing solvent-free or microwave-assisted methods, highlights the ongoing effort to create these molecules through efficient and environmentally benign procedures. researchgate.net

Contextualizing 3,3,5-Trimethylcyclohexyl Phenylacetate within Contemporary Ester Research

This compound is an ester that combines the key features of the phenylacetate moiety and the 3,3,5-trimethylcyclohexyl scaffold. Its synthesis would typically involve the esterification of phenylacetic acid with 3,3,5-trimethylcyclohexanol (B90689). This can be achieved through various modern synthetic methods, including acid-catalyzed reactions or the use of coupling agents to form the ester bond. Research into the synthesis of related esters, such as those from substituted phenols and acetic anhydride (B1165640) or the esterification of phenylacetic acid with p-cresol (B1678582) using nanoclay catalysts, provides a strong basis for its preparation. researchgate.netnih.gov

Structure

3D Structure

属性

IUPAC Name |

(3,3,5-trimethylcyclohexyl) 2-phenylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O2/c1-13-9-15(12-17(2,3)11-13)19-16(18)10-14-7-5-4-6-8-14/h4-8,13,15H,9-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJRRLZZVCHJDHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CC(C1)(C)C)OC(=O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20886969 | |

| Record name | Benzeneacetic acid, 3,3,5-trimethylcyclohexyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20886969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67859-97-6 | |

| Record name | 3,3,5-Trimethylcyclohexyl benzeneacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67859-97-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzeneacetic acid, 3,3,5-trimethylcyclohexyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067859976 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzeneacetic acid, 3,3,5-trimethylcyclohexyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzeneacetic acid, 3,3,5-trimethylcyclohexyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20886969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3,5-trimethylcyclohexyl phenylacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.282 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3,3,5 Trimethylcyclohexyl Phenylacetate and Analogous Esters

Direct Esterification Approaches for Phenylacetate (B1230308) Esters

The condensation of an alcohol and a carboxylic acid to form an ester, known as esterification, is a cornerstone of organic synthesis. For phenylacetate esters, including 3,3,5-trimethylcyclohexyl phenylacetate, several protocols are utilized, ranging from traditional acid-catalyzed methods to more modern, environmentally benign approaches.

Conventional Acid-Catalyzed Esterification Protocols

The most traditional and widely practiced method for esterification is the Fischer-Speier esterification, which involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst. google.comscribd.comresearchgate.net This equilibrium-driven reaction typically employs catalysts such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). scribd.comresearchgate.net The mechanism involves protonation of the carboxylic acid's carbonyl group, which enhances its electrophilicity, followed by nucleophilic attack from the alcohol. google.comscribd.com To drive the equilibrium towards the ester product, a large excess of the alcohol is often used, or water is removed from the reaction mixture as it is formed. google.comresearchgate.net

The general reaction is as follows:

R-COOH + R'-OH ⇌ R-COOR' + H₂O (in the presence of an acid catalyst)

For the synthesis of this compound, this would involve reacting phenylacetic acid with 3,3,5-trimethylcyclohexanol (B90689) using an acid catalyst. The reaction is reversible, and the removal of water is crucial for achieving high yields. google.com

Heterogeneous Catalysis in Phenylacetic Acid Esterification

In a move towards more sustainable chemical processes, heterogeneous catalysts have gained prominence in esterification reactions. These solid acid catalysts offer several advantages over their homogeneous counterparts, including easier separation from the reaction mixture, reusability, and reduced environmental impact. orgsyn.orgpatsnap.com

One notable example is the use of Amberlyst-15, a strongly acidic ion-exchange resin, which has been successfully employed in the esterification of phenylacetic acid with various alcohols. aecenar.comgoogle.com Studies have shown that Amberlyst-15 can effectively catalyze the reaction, leading to high yields of the corresponding phenylacetate esters. google.com

Another class of heterogeneous catalysts for this transformation is metal-exchanged montmorillonite (B579905) nanoclays. patsnap.comgoogle.com These clays, when exchanged with metal cations such as Al³⁺, Zn²⁺, or Fe³⁺, exhibit Brønsted acidity and can catalyze the esterification of phenylacetic acid with phenols and likely other alcohols. patsnap.comgoogle.comnih.gov Research has demonstrated that Al³⁺-montmorillonite nanoclay is a particularly active catalyst for the synthesis of p-cresyl phenyl acetate (B1210297), a related ester. patsnap.com The catalytic activity is attributed to the presence of strong Brønsted acid sites on the catalyst surface. google.com

Table 1: Comparison of Catalysts in Phenylacetic Acid Esterification

| Catalyst Type | Examples | Advantages | Disadvantages |

| Homogeneous | Sulfuric acid, Tosic acid | High reaction rates | Difficult to separate, corrosive, environmental concerns |

| Heterogeneous | Amberlyst-15, Metal-exchanged clays | Easy separation, reusable, environmentally friendly | Potentially lower reaction rates than homogeneous catalysts |

Microwave-Assisted and Solvent-Free Esterification Procedures

To further enhance the efficiency and green credentials of esterification, microwave-assisted synthesis and solvent-free reaction conditions have been explored. Microwave irradiation can significantly accelerate reaction rates, leading to shorter reaction times and often improved yields compared to conventional heating. brainly.comchegg.com

Solvent-free, or neat, reaction conditions are particularly attractive from an environmental and economic standpoint, as they eliminate the need for potentially hazardous and costly organic solvents. orgsyn.orgresearchgate.net The combination of microwave assistance and solvent-free conditions presents a powerful and sustainable approach to ester synthesis. brainly.comsciencemadness.org For instance, the synthesis of various aromatic esters has been achieved under microwave irradiation in the absence of a solvent, demonstrating the feasibility of this approach for phenylacetate production. google.com While specific studies on the microwave-assisted, solvent-free synthesis of this compound are not prevalent, the general success of this methodology for other esters suggests its potential applicability. chegg.com

Precursor Synthesis and Functional Group Interconversions

Synthetic Routes to 3,3,5-Trimethylcyclohexanol from Key Feedstocks (e.g., Isophorone)

The primary industrial route to 3,3,5-trimethylcyclohexanol is through the hydrogenation of isophorone (B1672270) (3,5,5-trimethyl-2-cyclohexen-1-one), a readily available feedstock derived from the self-condensation of acetone. researchgate.netorgsyn.org This process involves the reduction of both the carbon-carbon double bond and the ketone functional group of isophorone.

The hydrogenation can be achieved using various catalytic systems, leading to a mixture of cis- and trans-isomers of 3,3,5-trimethylcyclohexanol.

Catalytic Hydrogenation of Isophorone:

Nickel Catalysts: Raney nickel is a commonly used catalyst for the hydrogenation of isophorone. The reaction is typically carried out under pressure and at elevated temperatures. patsnap.com The selectivity towards the saturated alcohol can be influenced by the reaction conditions. google.com

Ruthenium Catalysts: Ruthenium-based catalysts, often supported on activated carbon, have been shown to be effective for the hydrogenation of isophorone to 3,3,5-trimethylcyclohexanol. google.comnih.gov This method can provide high yields of the desired product. nih.gov

Palladium Catalysts: While palladium catalysts are highly effective for the selective hydrogenation of the C=C double bond in isophorone to yield 3,3,5-trimethylcyclohexanone (B147574), further reduction to the alcohol is also possible under different conditions. google.com

The choice of catalyst and reaction parameters can influence the stereoselectivity of the reaction, affecting the ratio of cis- and trans-isomers in the final product.

Table 2: Catalysts for the Hydrogenation of Isophorone to 3,3,5-Trimethylcyclohexanol

| Catalyst | Support | Typical Conditions |

| Raney Nickel | - | High pressure, elevated temperature |

| Ruthenium | Activated Carbon | 30-220 °C, 35-100 bar H₂ pressure |

| Platinum | - | Room temperature |

Diverse Synthetic Pathways for Phenylacetic Acid and its Derivatives

Phenylacetic acid, the other key precursor, can be synthesized through several established methods.

Hydrolysis of Benzyl (B1604629) Cyanide (Cyanobenzyl Hydrolysis): This is a standard and widely used method for the preparation of phenylacetic acid. orgsyn.org Benzyl cyanide is hydrolyzed under either acidic or basic conditions. Acid hydrolysis, often using sulfuric acid or hydrochloric acid, is a common approach. scribd.comorgsyn.orggoogle.com The reaction proceeds by converting the nitrile group into a carboxylic acid.

C₆H₅CH₂CN + 2H₂O + H⁺ → C₆H₅CH₂COOH + NH₄⁺

Grignard Reagents: Phenylacetic acid can also be synthesized using a Grignard reagent. This involves the reaction of benzylmagnesium chloride (a Grignard reagent prepared from benzyl chloride and magnesium) with carbon dioxide, followed by acidic workup. sciencemadness.org This method is known for producing a very pure product.

C₆H₅CH₂MgCl + CO₂ → C₆H₅CH₂COOMgCl C₆H₅CH₂COOMgCl + H⁺ → C₆H₅CH₂COOH + Mg²⁺ + Cl⁻

Other methods for synthesizing phenylacetic acid derivatives include the carbonylation of benzyl chlorides and various substitution reactions on the phenyl ring to introduce different functional groups. patsnap.comgoogle.com

Advanced Coupling and Derivatization Strategies for this compound Analogs

The synthesis of this compound and its derivatives often requires sophisticated strategies to construct the core phenylacetic acid backbone or to introduce specific functional groups. These advanced methods offer high selectivity and efficiency, enabling the creation of a wide range of analogous structures.

Palladium-Catalyzed Cross-Coupling Reactions for Phenylacetic Acid Building Blocks (e.g., Suzuki Coupling)

Palladium-catalyzed cross-coupling reactions are fundamental in modern organic synthesis for the formation of carbon-carbon bonds. nobelprize.org The Suzuki-Miyaura coupling, in particular, is a powerful tool for creating the phenylacetic acid moiety, which serves as the acidic precursor to this compound. libretexts.org This reaction typically involves the coupling of an organoboron compound (like a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. libretexts.orglibretexts.org

The general mechanism involves three key steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. libretexts.orgyoutube.com For synthesizing phenylacetic acid building blocks, one could couple a halo-substituted phenylacetic ester with a suitable boronic acid or, conversely, couple a phenylboronic acid with a halo-acetate derivative. The mild reaction conditions and tolerance for various functional groups make the Suzuki coupling highly valuable in synthesizing complex molecules, including precursors for pharmaceuticals and biologically active compounds. nobelprize.orgmdpi.com The choice of catalyst, ligand, and base is crucial for optimizing the reaction's yield and selectivity. libretexts.orglibretexts.org

Table 1: Key Components in Suzuki-Miyaura Coupling

| Component | Role | Examples |

| Catalyst Precursor | Source of active Pd(0) catalyst | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ libretexts.org |

| Ligand | Stabilizes the catalyst and influences reactivity | Phosphine-based ligands (e.g., S-Phos), Palladacycles libretexts.orgbeilstein-journals.org |

| Organoboron Reagent | Nucleophilic coupling partner | Phenylboronic acid, Aryl trifluoroborates libretexts.orglibretexts.org |

| Organohalide | Electrophilic coupling partner | Aryl bromides, Aryl iodides, Aryl triflates libretexts.org |

| Base | Promotes transmetalation | K₂CO₃, K₃PO₄, Cs₂CO₃ mdpi.combeilstein-journals.org |

| Solvent | Medium for the reaction | Toluene, Tetrahydrofuran (THF), Water mdpi.combeilstein-journals.orgresearchgate.net |

Researchers have successfully used Suzuki reactions to synthesize aryl ketones from acyl chlorides and boronic acids, demonstrating the utility of this method in forming carbon-carbon bonds adjacent to a carbonyl group, a structure analogous to the phenylacetic acid framework. mdpi.comnih.gov

Synthesis from Trichloromethyl Compounds via Hydrolysis and Esterification

An alternative route to phenylacetic acid and its esters involves the use of trichloromethyl compounds as precursors. This methodology typically proceeds in two stages: the formation of a trichloromethyl intermediate followed by its conversion to a carboxylic acid derivative.

One approach involves the reaction of an appropriate aldehyde with trichloroacetic acid, catalyzed by a base, to form a trichloromethyl carbinol. This intermediate can then be oxidized to a trichloromethyl ketone. organic-chemistry.org Alternatively, organozinc intermediates can be coupled with trichloroacetyl chloride to yield trichloromethyl ketones. organic-chemistry.org

The crucial step for forming the carboxylic acid is the hydrolysis of the trichloromethyl group. The hydrolysis of trichloromethyl esters, for instance, has been studied and is proposed to proceed through the formation of trichloromethanol, which rapidly decomposes to phosgene (B1210022). The subsequent hydrolysis of phosgene is often the rate-determining step, ultimately yielding a carboxylic acid. researchgate.net Once the phenylacetic acid is formed through this pathway, it can be readily esterified with 3,3,5-trimethylcyclohexanol to produce the target compound.

Transesterification Reactions Involving Trimethylcyclohexyl Alcohols and Various Esters

Transesterification is a direct and widely used method for converting one ester into another by exchanging the alcohol moiety. wikipedia.org To synthesize this compound, this reaction would involve treating a simple ester of phenylacetic acid, such as methyl phenylacetate or ethyl phenylacetate, with 3,3,5-trimethylcyclohexanol. wikipedia.orgmasterorganicchemistry.com

The reaction is typically catalyzed by either a strong acid (like sulfuric acid) or a base (like sodium methoxide). wikipedia.orgyoutube.com

Acid-catalyzed mechanism: The acid protonates the carbonyl oxygen of the starting ester, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by 3,3,5-trimethylcyclohexanol. youtube.com

Base-catalyzed mechanism: The base deprotonates the 3,3,5-trimethylcyclohexanol, increasing its nucleophilicity. The resulting alkoxide then attacks the carbonyl carbon of the starting ester. masterorganicchemistry.com

In both cases, a tetrahedral intermediate is formed, which then collapses, eliminating the original alcohol (e.g., methanol (B129727) or ethanol) to yield the desired this compound. wikipedia.org To drive the reaction to completion, the lower-boiling alcohol by-product is often removed by distillation. wikipedia.org This method is a cornerstone of industrial processes, including the production of polyesters and biodiesel. wikipedia.orgyoutube.comsrsbiodiesel.com

Electrochemical Synthesis and PINOylation of Phenylacetate Derivatives

Electrochemical methods offer a modern and green approach to organic synthesis. A notable advanced strategy is the PINOylation of phenylacetate derivatives. orgchemres.org This reaction utilizes N-hydroxyphthalimide (NHPI) as a mediator. orgchemres.orgnih.gov Through electrochemical oxidation at an anode, NHPI is converted into the highly reactive Phthalimido-N-oxyl (PINO) radical. nih.gov

The PINO radical can then perform a hydrogen-atom transfer (HAT) from the benzylic position of a phenylacetate derivative. nih.gov The resulting benzylic radical is then trapped by another PINO radical, forming a PINOylated phenylacetate. nih.govnih.gov This process is highly selective for the benzylic C-H bond and operates at lower anode potentials compared to direct electrolysis methods, offering improved substrate scope and functional group compatibility. nih.gov Hu et al. investigated the electrocatalytic properties of NHPI with phenylacetate derivatives, successfully stabilizing the PINO radical onto the molecular structure and achieving product yields up to 79%. orgchemres.org These PINOylated intermediates are valuable as they can be further converted into other functional groups, such as alcohols or aldehydes, under photochemical conditions. nih.gov

Synthesis of Amino Acid-Derived this compound Esters

The synthesis of ester derivatives of amino acids is crucial in medicinal chemistry and peptide synthesis. nih.govresearchgate.net To create an amino acid-derived analog of this compound, one would perform an esterification reaction between an N-protected or unprotected amino acid and 3,3,5-trimethylcyclohexanol.

A common and convenient method for this esterification involves using trimethylchlorosilane (TMSCl) in the corresponding alcohol. nih.govresearchgate.net For example, an amino acid can be reacted with 3,3,5-trimethylcyclohexanol in the presence of TMSCl at room temperature. This method is efficient for a wide range of natural, aromatic, and aliphatic amino acids, providing good to excellent yields of the corresponding ester hydrochlorides. nih.gov

The amino acid building blocks themselves can be prepared through various established methods, including the Strecker synthesis (from an aldehyde, ammonia, and cyanide) or the Gabriel synthesis (using potassium phthalimide (B116566) to introduce the amino group). libretexts.orglibretexts.orgmasterorganicchemistry.com

Table 2: Common Reagents for Amino Acid Esterification

| Reagent System | Conditions | Product Form | Reference |

| Trimethylchlorosilane / Methanol | Room Temperature | Methyl Ester Hydrochloride | nih.govresearchgate.net |

| Thionyl Chloride / Methanol | Varies | Methyl Ester Hydrochloride | nih.gov |

| Protic Acids (HCl, H₂SO₄) / Alcohol | Heating | Ester Salt | nih.gov |

Formation of 3,3,5-Trimethylcyclohexyl 2-Oxo-2-phenylacetate

The compound 3,3,5-trimethylcyclohexyl 2-oxo-2-phenylacetate is an α-keto ester, a derivative of phenylglyoxylic acid. The synthesis of such compounds requires the installation of a ketone at the alpha position to the ester carbonyl.

One plausible route involves the oxidation of a suitable precursor. For example, 3,3,5-trimethylcyclohexyl mandelate (B1228975) (the corresponding α-hydroxy ester) could be oxidized using a variety of reagents, such as chromic acid-based oxidants or milder, more selective methods like Swern or Dess-Martin oxidation.

Another strategy could involve the direct functionalization of a phenylacetate derivative. Hypervalent iodine reagents have been used to achieve α,α-dihalogenation of phenylacetate derivatives, which could serve as precursors to the α-keto functionality via subsequent hydrolysis. acs.org Additionally, methods for preparing phenylacetones (benzyl ketones) from phenylacetic acid exist, which involve high-temperature reactions or the use of specific reagents like acetic anhydride (B1165640) or lead(II) acetate. designer-drug.com While these methods produce benzyl ketones rather than α-keto esters, they highlight pathways for modifying the carbon adjacent to the phenyl ring. A more direct approach could involve the esterification of 2-oxo-2-phenylacetic acid (phenylglyoxylic acid) with 3,3,5-trimethylcyclohexanol, using standard esterification protocols like Fischer esterification.

Chemical Reactivity and Reaction Mechanisms of Phenylacetate Esters

Hydrolytic Stability and Investigating Degradation Pathways of the Ester Linkage

The ester linkage is a primary site of reactivity in 3,3,5-trimethylcyclohexyl phenylacetate (B1230308), with its stability being highly dependent on the reaction conditions.

Hydrolytic Stability:

The hydrolysis of phenylacetate esters can be catalyzed by either acid or base. In near-neutral or alkaline conditions, base-catalyzed hydrolysis is the predominant pathway. osti.govstanford.edu The reaction follows second-order kinetics, being first-order with respect to both the ester and the hydroxide (B78521) ion. chemrxiv.org The mechanism involves the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the phenoxide leaving group and forming acetic acid.

The rate of hydrolysis is significantly influenced by both steric and electronic factors. chemrxiv.orgnumberanalytics.com

Electronic Effects: Electron-withdrawing groups on the acyl portion of the ester increase the electrophilicity of the carbonyl carbon, accelerating hydrolysis. Conversely, the phenyl group in the alcohol portion of phenylacetate is more electron-withdrawing than simple alkyl groups, which also promotes the reaction. chemrxiv.org

Steric Effects: The bulky 3,3,5-trimethylcyclohexyl group introduces considerable steric hindrance around the ester linkage. numberanalytics.com This bulkiness impedes the approach of the nucleophile (e.g., a hydroxide ion) to the carbonyl carbon, thereby decreasing the rate of hydrolysis compared to less hindered esters like methyl or ethyl phenylacetate. osti.govnumberanalytics.comnih.gov Studies on the enzymatic hydrolysis of esters have quantitatively shown that increased steric hindrance around the carbonyl group leads to a lower rate of hydrolysis. nih.govnih.govemerginginvestigators.org

Degradation Pathways:

Kinetics and Thermodynamics of Transesterification Reactions

Transesterification is a key reaction for esters, involving the exchange of the alcohol or acid portion of an ester with another alcohol or acid. This process can be catalyzed by acids, bases, or enzymes (lipases). ncsu.edu

Kinetics of Transesterification:

The kinetics of transesterification can be complex, often influenced by mass transfer limitations if the reaction mixture is biphasic. ncsu.edu For enzymatic transesterification, the reaction often follows Michaelis-Menten kinetics, where the enzyme forms a complex with the substrate. mdpi.com In some cases, a ternary complex involving the enzyme and both substrates (the ester and the alcohol) is formed. researchgate.net

The structure of the substrates plays a crucial role in the reaction kinetics. Research on the enzymatic transesterification of various esters has shown that sterically hindered alcohols react much more slowly than linear, less bulky alcohols. researchgate.net For example, the enzymatic transesterification with highly branched and bulky alcohols results in significantly lower conversion and reaction rates. researchgate.net This suggests that the transesterification of 3,3,5-trimethylcyclohexyl phenylacetate would be kinetically less favorable compared to phenylacetate esters of smaller, linear alcohols due to the steric bulk of the 3,3,5-trimethylcyclohexyl group.

| Factor | Effect on Reaction Rate | Relevance to this compound |

|---|---|---|

| Catalyst Type | Acids, bases, or enzymes can be used, each with different efficiencies. | The choice of catalyst would be critical to overcome potential steric hindrance. |

| Steric Hindrance of Alcohol | Increased bulkiness of the alcohol moiety decreases the reaction rate. researchgate.net | The 3,3,5-trimethylcyclohexyl group is bulky, suggesting a slower reaction rate. |

| Substrate Concentration | Follows Michaelis-Menten kinetics in enzymatic reactions. | Optimal substrate ratios would need to be determined to maximize yield. |

| Solvent | Nonpolar solvents often lead to higher conversion rates in enzymatic reactions. researchgate.net | The choice of an appropriate solvent would be important for efficient reaction. |

Thermodynamics of Transesterification:

Thermodynamic studies of transesterification reactions, such as those for biodiesel production, have determined key parameters like activation energy. For example, in the transesterification of vegetable oils, activation energies have been found to be in the range of 32.9 to 59.0 kJ/mol for different oils. nih.gov The esterification reaction is generally endothermic. The formation of enzyme-substrate complexes can be favored by increasing the temperature, although this can also lead to enzyme denaturation. nih.gov For the transesterification involving this compound, the equilibrium position would be influenced by the relative stability of the reactants and products, as well as the reaction conditions.

Oxidation and Reduction Chemistry of the Phenylacetate Moiety and Cyclohexyl Ring

The phenylacetate and cyclohexyl portions of the molecule exhibit distinct behaviors under oxidative and reductive conditions.

Oxidation:

Phenylacetate Moiety: The phenylacetate group can be oxidized at the benzylic position (the CH₂ group adjacent to the phenyl ring). Strong oxidizing agents can lead to the formation of benzoic acid derivatives. Enzymatic oxidation is also a known pathway, where phenylacetic acid can be metabolized. wikipedia.org Anodic oxidation of phenylacetate ions has also been studied, leading to products derived from both radical and carbonium ion intermediates. chemistrysteps.com

Cyclohexyl Ring: The saturated 3,3,5-trimethylcyclohexyl ring is generally resistant to oxidation. However, under strong oxidizing conditions or with specific catalysts, C-H bonds can be oxidized to form alcohols (cyclohexanols) or ketones (cyclohexanones). researchgate.netyoutube.com The oxidation of substituted cyclohexanes can be site-selective, often occurring at the tertiary C-H bonds if present, or at secondary carbons. Catalytic systems, for instance using manganese complexes, can achieve enantioselective C-H bond oxidation on cyclohexane (B81311) rings. researchgate.net The presence of the ester group would likely influence the regioselectivity of such an oxidation.

Reduction:

Phenylacetate Moiety: The ester functional group can be reduced. Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to two alcohols: 2-phenylethanol (B73330) and 3,3,5-trimethylcyclohexanol (B90689). The benzene (B151609) ring can also be reduced under more forcing conditions, such as catalytic hydrogenation at high pressure and temperature, to a cyclohexyl ring.

Cyclohexyl Ring: The cyclohexyl ring is already fully saturated and cannot be further reduced under typical catalytic hydrogenation conditions.

| Reaction Type | Moiety | Typical Reagents/Conditions | Potential Products |

|---|---|---|---|

| Oxidation | Phenylacetate | Strong oxidizing agents (e.g., KMnO₄) | Benzoic acid, 3,3,5-trimethylcyclohexanol |

| Cyclohexyl Ring | Strong oxidizing agents, specific catalysts | Substituted cyclohexanols or cyclohexanones | |

| Reduction | Ester Group | LiAlH₄ | 2-Phenylethanol, 3,3,5-Trimethylcyclohexanol |

| Phenyl Ring | H₂/Catalyst (high pressure/temp) | Cyclohexylacetic acid ester derivative |

Electrophilic and Nucleophilic Substitution Reactions on the Aromatic System

The phenyl ring of the phenylacetate group can undergo both electrophilic and nucleophilic substitution, although its reactivity is modified by the ester substituent.

Electrophilic Aromatic Substitution (EAS):

The substituent attached to the benzene ring in this case is -CH₂-C(=O)O-cyclohexyl. However, the reactivity is primarily determined by the nature of the atom directly attached to the ring, which is a carbon from the methylene (B1212753) bridge. The entire phenylacetyl group is considered weakly activating and is ortho, para-directing in electrophilic aromatic substitution reactions. This is because the alkyl group is electron-donating through an inductive effect.

However, if we consider the reactivity of the phenoxy part of a phenyl ester (like phenyl acetate), the ester group (-OC(=O)R) is considered deactivating compared to a hydroxyl group (-OH) because the lone pair on the oxygen is delocalized into the carbonyl group as well as the ring. nih.govnih.gov Nevertheless, it is still an ortho, para-director due to resonance stabilization of the intermediate carbocation. For this compound, the substitution will occur on the phenyl ring of the phenylacetic acid moiety.

Nucleophilic Aromatic Substitution (NAS):

Nucleophilic aromatic substitution on an unsubstituted benzene ring is generally very difficult. wikipedia.org These reactions typically require the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to a good leaving group (like a halide) to activate the ring towards nucleophilic attack. wikipedia.orgchemistrysteps.comfiveable.memasterorganicchemistry.comlibretexts.org The phenyl ring in this compound lacks such activating groups, making it unreactive towards nucleophilic aromatic substitution under standard conditions.

Stereoselective Chemical Transformations Involving this compound

The 3,3,5-trimethylcyclohexyl group in this ester is chiral, containing multiple stereocenters. This opens up possibilities for stereoselective reactions. The substitution pattern (cis/trans isomers) and the chair conformation of the cyclohexane ring are critical factors. pressbooks.publibretexts.org

Conformational Preferences: Substituted cyclohexanes exist as an equilibrium of two chair conformations. Large substituents, like the phenylacetate group and the methyl groups, will preferentially occupy equatorial positions to minimize steric strain, particularly 1,3-diaxial interactions. pressbooks.pubucalgary.ca The most stable conformation of the 3,3,5-trimethylcyclohexyl group will dictate the steric environment around the ester linkage and the faces of the cyclohexane ring, influencing the stereochemical outcome of reactions.

Stereoselective Synthesis: The synthesis of highly substituted cyclohexanes can be achieved with a high degree of diastereoselectivity using various methods, such as cascade Michael reactions or iridium-catalyzed annulation strategies. beilstein-journals.orgnih.govacs.org The synthesis of 3,3,5-trimethylcyclohexanol, the precursor alcohol for the ester, would determine the initial stereochemistry of the molecule.

Stereoselective Reactions: Enzymatic reactions are well-known for their high stereoselectivity. The hydrolysis or transesterification of this compound using lipases could potentially resolve a racemic mixture of the ester by selectively reacting with one enantiomer faster than the other. Studies have shown that the steric hindrance of esters can be a significant factor in the stereoselectivity of enzymatic hydrolysis. semanticscholar.org

Photochemical Behavior of Cyclohexyl Esters and Related Derivatives

The photochemical behavior of this compound would be influenced by both the phenylacetate and the cyclohexyl moieties.

Photo-Fries Rearrangement: Phenyl esters, upon irradiation with UV light, can undergo the photo-Fries rearrangement. caltech.eduacs.orgacs.orgresearchgate.net This reaction involves the homolytic cleavage of the ester's acyl-oxygen bond to form a radical pair (an acyl radical and a phenoxy radical) within a solvent cage. These radicals can then recombine at the ortho and para positions of the phenoxy radical to form hydroxyaryl ketones. For this compound, this reaction would occur on the phenyl ring of the phenylacetate portion, leading to rearrangement products.

Norrish Type II Reaction: Esters containing γ-hydrogens relative to the carbonyl group can undergo a Norrish Type II reaction. researchgate.netnumberanalytics.comyoutube.com This intramolecular reaction involves the abstraction of a γ-hydrogen by the excited carbonyl oxygen, forming a 1,4-biradical. This biradical can then either cleave to form an alkene and a smaller carbonyl compound or cyclize to form a cyclobutanol (B46151) derivative. numberanalytics.comyoutube.com The phenylacetate moiety has benzylic hydrogens which are at the α-position to the carbonyl group. Therefore, a classical Norrish Type II reaction involving the phenylacetate part is not possible. However, the cyclohexyl part of the molecule contains numerous hydrogens, and depending on the exact conformation, a γ-hydrogen might be accessible to the excited carbonyl group, potentially leading to fragmentation or cyclization products.

Photolysis: In the gas phase, photolysis of phenyl acetate (B1210297) leads to the formation of phenoxy and acyl radicals, which can then undergo further reactions like decarbonylation to produce a variety of products. caltech.eduacs.org Similar fragmentation pathways could be expected for this compound under high-energy conditions.

Stereochemical Aspects and Isomerism of 3,3,5 Trimethylcyclohexyl Esters

Analysis of Isomeric Forms of 3,3,5-Trimethylcyclohexanol (B90689) (cis and trans Epimers)

The precursor alcohol, 3,3,5-trimethylcyclohexanol, exists as two primary diastereomers, also known as epimers: cis and trans. These isomers are defined by the spatial orientation of the hydroxyl (-OH) group at the C-1 position and the methyl group at the C-5 position relative to the plane of the cyclohexane (B81311) ring.

cis-3,3,5-Trimethylcyclohexanol: In this epimer, the hydroxyl group at C-1 and the methyl group at C-5 are on the same side of the ring.

trans-3,3,5-Trimethylcyclohexanol: In this epimer, the hydroxyl group at C-1 and the methyl group at C-5 are on opposite sides of the ring.

The cyclohexane ring in both isomers adopts a chair conformation to minimize angular and torsional strain. In the cis isomer, the most stable chair conformation allows both the C-1 hydroxyl and C-5 methyl groups to occupy equatorial positions. This arrangement is generally more thermodynamically stable. For the trans isomer, one of these bulky groups is typically forced into a less stable axial position, leading to greater steric strain. The two methyl groups at the C-3 position are referred to as a gem-dimethyl group, and in any chair conformation, one will be axial and the other equatorial.

| Isomer | C-1 Hydroxyl Group Orientation (Stable Chair) | C-5 Methyl Group Orientation (Stable Chair) | Relative Thermodynamic Stability |

| cis | Equatorial | Equatorial | Higher |

| trans | Axial or Equatorial | Equatorial or Axial | Lower |

Influence of Stereoisomerism on Molecular Conformation and Chemical Reactivity

The stereoisomerism of the parent alcohol directly translates to the resulting 3,3,5-trimethylcyclohexyl phenylacetate (B1230308) ester. The cis and trans configurations dictate the three-dimensional shape of the ester, which in turn influences its physical properties and chemical interactions. A notable example is the significant difference in the olfactory characteristics of these esters, which is a direct result of how their different shapes interact with olfactory receptors. google.com

Research has shown that esters with a high proportion of the cis isomer are sensorially distinct from those with a high proportion of the trans isomer. google.com For instance, certain cis-3,3,5-trimethylcyclohexyl esters are valued for their clean and clear fragrance profiles, making them particularly effective for creating novel and near-natural scent compositions in the perfume industry. google.com This demonstrates that the molecular conformation governed by stereoisomerism has a profound impact on the molecule's biological activity and perceived properties.

Characterization of Chiral Centers and Enantiomeric Purity in 3,3,5-Trimethylcyclohexyl Phenylacetate

The 3,3,5-trimethylcyclohexyl ring system contains two stereocenters: the carbon atom at position 1 (C-1), bonded to the oxygen of the ester group, and the carbon atom at position 5 (C-5), bonded to a methyl group. The presence of these two chiral centers means that both the cis and trans diastereomers are chiral and can each exist as a pair of enantiomers (non-superimposable mirror images).

This gives rise to four possible stereoisomers:

(1R, 5R)-3,3,5-trimethylcyclohexyl phenylacetate (trans)

(1S, 5S)-3,3,5-trimethylcyclohexyl phenylacetate (trans)

(1R, 5S)-3,3,5-trimethylcyclohexyl phenylacetate (cis)

(1S, 5R)-3,3,5-trimethylcyclohexyl phenylacetate (cis)

Determining the enantiomeric purity, or enantiomeric excess (ee), is critical in fields where stereoisomers may have different effects. nih.gov Enantiomeric purity is a measure of the prevalence of one enantiomer over the other. For chiral molecules, especially those used in biological or sensory applications, a high enantiomeric purity is often required, as different enantiomers can exhibit distinct biological activities or sensory profiles. google.comnih.gov

Methodologies for Stereoisomer Separation and Enantioseparation

Separating the stereoisomers of 3,3,5-trimethylcyclohexyl esters or their alcohol precursor is essential for studying the properties of each isomer individually. Since enantiomers have identical physical properties in a non-chiral environment, their separation requires chiral methods. Diastereomers, however, have different physical properties and can often be separated by standard laboratory techniques. researchgate.net

Common methodologies include:

Fractional Crystallization: This classic method can be used to separate diastereomers. For enantiomeric alcohols, this is often achieved by reacting the racemic mixture with a chiral resolving agent (like a chiral acid) to form a mixture of diastereomeric salts or esters. libretexts.org These diastereomers can then be separated by crystallization, followed by a chemical reaction to recover the pure enantiomeric alcohol. libretexts.orggoogle.com

Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) is a powerful tool for separating both diastereomers and enantiomers. nih.gov For enantioseparation, a chiral stationary phase (CSP) is used, which interacts differently with each enantiomer, leading to different retention times. researchgate.net Alternatively, the racemic mixture can be derivatized with a chiral agent to form diastereomers, which can then be separated on a standard (non-chiral) silica (B1680970) gel column. nih.gov

Kinetic Resolution: This method takes advantage of the different reaction rates of enantiomers with a chiral catalyst or reagent. One enantiomer reacts faster, leaving the unreacted starting material enriched in the other enantiomer. libretexts.org

| Separation Method | Principle | Application |

| Fractional Crystallization | Separation of diastereomers based on differences in solubility after reaction with a chiral resolving agent. libretexts.org | Preparative scale separation of enantiomers of the precursor alcohol. google.com |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase leads to separation. researchgate.net | Analytical and preparative separation of enantiomers. |

| Diastereomeric Derivatization | Conversion of an enantiomeric mixture into a diastereomeric mixture, which is then separated by standard chromatography (e.g., HPLC). nih.gov | Separation of enantiomers of alcohols by forming diastereomeric esters. nih.gov |

Conformational Analysis of the 3,3,5-Trimethylcyclohexyl Ring System in Esters

In the 3,3,5-trimethylcyclohexyl ring system of the phenylacetate ester:

The gem-dimethyl group at C-3 has one methyl group in an axial position and one in an equatorial position in all chair conformers.

For the cis-isomer , the most stable conformation places both the large ester group at C-1 and the methyl group at C-5 in equatorial positions. This minimizes steric strain and results in a more stable conformer.

For the trans-isomer , it is impossible for both the C-1 ester group and the C-5 methyl group to be equatorial simultaneously. One must occupy an axial position, leading to destabilizing 1,3-diaxial interactions with other axial atoms. This results in a higher energy and less stable conformation compared to the cis isomer.

The conformational preference significantly impacts the molecule's shape and how it presents itself for intermolecular interactions, which is the basis for the observed differences in properties between the cis and trans isomers. google.com

Advanced Analytical Techniques for Structural Elucidation and Quantitative Analysis

Spectroscopic Characterization Techniques

Spectroscopy is the primary tool for elucidating the molecular structure of 3,3,5-Trimethylcyclohexyl phenylacetate (B1230308). By interacting with electromagnetic radiation, different parts of the molecule provide unique spectral fingerprints.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise atomic arrangement of a molecule. Both ¹H (proton) and ¹³C (carbon-13) NMR are used to confirm the structure of 3,3,5-Trimethylcyclohexyl phenylacetate by mapping its carbon-hydrogen framework.

In the ¹H NMR spectrum, the protons of the phenylacetyl moiety are readily identifiable. The aromatic protons on the phenyl ring typically appear as a multiplet in the range of δ 7.2-7.4 ppm. rsc.org The two protons of the methylene (B1212753) group (-CH₂-) adjacent to the phenyl ring produce a characteristic singlet at approximately δ 3.6 ppm. rsc.org The signals for the 3,3,5-trimethylcyclohexyl group are more complex and appear in the upfield region (δ 0.8-2.0 ppm). The proton on the carbon bearing the ester oxygen (C1-H) is shifted downfield compared to its position in the parent alcohol, appearing as a multiplet around δ 4.5-5.0 ppm due to the deshielding effect of the ester carbonyl group. The various methyl groups on the cyclohexane (B81311) ring will present as singlets and doublets between δ 0.8 and δ 1.2 ppm. chemicalbook.comchemicalbook.com

The ¹³C NMR spectrum provides information on each carbon atom in the molecule. The carbonyl carbon (C=O) of the ester is highly deshielded and gives a signal in the δ 170-172 ppm region. rsc.org The carbons of the phenyl ring are observed between δ 127 and δ 134 ppm. The methylene carbon (-CH₂-) of the phenylacetyl group typically resonates around δ 41 ppm. rsc.org For the cyclohexyl moiety, the carbon attached to the oxygen (C1) appears around δ 75-80 ppm, while the other ring and methyl carbons are found in the upfield region of δ 20-50 ppm. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Assignment | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|

| Phenyl-H | 7.20-7.40 (m) | 127.0-134.0 |

| -CH₂-Ph | ~3.6 (s) | ~41.0 |

| C=O | - | ~171.0 |

| Cyclohexyl CH-O | 4.5-5.0 (m) | ~75.0-80.0 |

| Cyclohexyl CH₂ & CH | 0.8-2.0 (m) | 20.0-50.0 |

| Cyclohexyl -CH₃ | 0.8-1.2 (s, d) | 20.0-35.0 |

Data are predicted based on spectral information for phenylacetic esters and trimethylcyclohexanol (B73185) derivatives. rsc.orgchemicalbook.comchemicalbook.comnih.govchemicalbook.com

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy are used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. spectrabase.com For this compound, the most prominent feature in its IR spectrum is the strong absorption band corresponding to the ester carbonyl group (C=O) stretch, which is expected to appear in the range of 1735-1750 cm⁻¹. researchgate.netsciepub.com The formation of the ester is confirmed by the disappearance of the broad O-H stretching band (around 3300-3400 cm⁻¹) that would be present in the spectrum of the precursor, 3,3,5-trimethylcyclohexanol (B90689). chemicalbook.comchemicalbook.com

Other key absorption bands include:

C-O Stretching: Two distinct C-O stretching vibrations characteristic of esters are expected between 1000 and 1300 cm⁻¹. ucalgary.ca

C-H Stretching: Absorptions from the aliphatic C-H bonds of the cyclohexyl ring appear just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ region. Aromatic C-H stretches are generally observed just above 3000 cm⁻¹.

C=C Stretching: Aromatic ring C=C stretching vibrations can be found in the 1450-1600 cm⁻¹ region. nist.gov

Table 2: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

|---|---|---|

| ~2850-2960 | Alkyl C-H | Stretch |

| ~1740 | Ester C=O | Stretch |

| ~1450-1600 | Aromatic C=C | Stretch |

| ~1000-1300 | Ester C-O | Stretch |

Data are based on typical values for phenylacetate and cycloalkyl esters. researchgate.netucalgary.canist.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, providing information about its chromophores (the parts of the molecule that absorb light). shimadzu.com In this compound, the primary chromophore is the phenylacetyl group. The saturated trimethylcyclohexyl portion does not absorb light in the UV-Vis range. The phenyl ring exhibits characteristic π → π* transitions. For similar compounds like phenyl acetate (B1210297), a maximum absorption (λmax) is observed at approximately 265 nm. nih.gov The n → π* transition of the carbonyl group occurs at a shorter wavelength and is often less intense. ucalgary.ca The UV-Vis spectrum is therefore useful for confirming the presence of the aromatic portion of the molecule and for quantitative analysis using Beer's Law. sciepub.com

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and structural features of a molecule by ionizing it and analyzing the mass-to-charge ratio (m/z) of the resulting fragments. intertek.com High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula of the molecule and its fragments. intertek.com

The molecular formula of this compound is C₁₇H₂₄O₂. Its exact mass can be calculated for HRMS analysis. Upon electron ionization (EI), the molecule will form a molecular ion (M⁺•). The fragmentation pattern is predictable and provides significant structural information:

A prominent peak is expected at m/z 91 , corresponding to the stable tropylium (B1234903) ion ([C₇H₇]⁺), which forms from the rearrangement and cleavage of the benzyl (B1604629) group. massbank.eu This is a hallmark of many phenylacetic acid derivatives.

Another key fragment is the acylium ion ([C₆H₅CH₂CO]⁺) at m/z 119 , resulting from the cleavage of the ester's C-O bond. ucalgary.ca

Fragmentation of the trimethylcyclohexyl ring can also occur. A peak corresponding to the trimethylcyclohexene cation ([C₉H₁₅]⁺) at m/z 123 may be observed after the loss of the phenylacetic acid moiety.

The parent alcohol fragment ion ([C₉H₁₇O]⁺) at m/z 141 may also be detected. nih.gov

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Origin |

|---|---|---|

| 260 | [C₁₇H₂₄O₂]⁺• | Molecular Ion (M⁺•) |

| 141 | [C₉H₁₇O]⁺ | Trimethylcyclohexanol fragment |

| 123 | [C₉H₁₅]⁺ | Loss of phenylacetic acid |

| 119 | [C₆H₅CH₂CO]⁺ | Phenylacetyl acylium ion |

| 91 | [C₇H₇]⁺ | Tropylium ion |

Fragment predictions are based on common fragmentation patterns of esters and benzyl compounds. nih.govucalgary.camassbank.eulibretexts.org

Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for separating components of a mixture before their individual detection and identification. For a volatile compound like this compound, gas chromatography is the method of choice.

Gas Chromatography-Mass Spectrometry (GC-MS) for Separation and Identification of Volatiles and Mixtures

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. researchgate.net It is ideally suited for the analysis of fragrance and flavor compounds, including esters like this compound. shimadzu.comgcms.cz

In a typical GC-MS analysis, the sample is injected into the GC, where it is vaporized and carried by an inert gas through a long, thin column. Compounds separate based on their boiling points and interactions with the column's stationary phase. As each separated compound elutes from the column, it enters the mass spectrometer, which generates a mass spectrum. researchgate.net

The resulting chromatogram will show a peak for this compound at a specific retention time, which is characteristic of the compound under the given analytical conditions (e.g., column type, temperature program). The mass spectrum of that peak serves as a molecular fingerprint, which can be compared to a spectral library or interpreted based on the known fragmentation patterns (as described in section 5.1.4) to confirm the compound's identity. nih.gov This method allows for both qualitative identification and quantitative analysis, even in complex matrices like commercial perfumes. mdpi.comnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, LC-HRMS) for Non-Volatile and Polar Analytes

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) or high-resolution mass spectrometry (LC-HRMS) serves as a powerful tool for the analysis of non-volatile, thermally labile, or polar compounds that are not amenable to gas chromatography. alwsci.comresearchgate.netmostwiedzy.pl Although many fragrance components are volatile, LC-MS is crucial for identifying and quantifying related substances, such as degradation products, precursors, or non-volatile additives in a fragrance mixture. researchgate.netnih.gov

In a hypothetical analysis of a this compound sample, LC-MS could be used to detect impurities that are less volatile or more polar than the parent ester. The technique involves separating compounds in a liquid phase followed by ionization and detection by mass spectrometry. mostwiedzy.pl A reversed-phase LC method would likely be employed, and for a compound like this ester, atmospheric pressure chemical ionization (APCI) or a specialized technique like a Direct-Electron Ionization (Direct-EI) interface might be chosen, as common electrospray ionization (ESI) can be inefficient for such non-polar compounds. nih.gov High-resolution mass spectrometry would provide highly accurate mass measurements, enabling the determination of elemental compositions for the parent ion and its fragments, which is critical for identifying unknown impurities or metabolites. mostwiedzy.pl

Table 1: Hypothetical LC-MS Parameters for Analysis

| Parameter | Example Value/Condition | Purpose |

| LC System | High-Performance Liquid Chromatography (HPLC) or UPLC | Separation of the analyte from the matrix and impurities. |

| Column | C18 reversed-phase, e.g., 100 mm x 2.1 mm, 1.8 µm | Standard for separating moderately non-polar compounds. |

| Mobile Phase | Gradient of water with 0.1% formic acid and acetonitrile | To elute compounds with a range of polarities. |

| Ionization Source | APCI or Direct-EI | To effectively ionize the non-polar ester and similar molecules. |

| MS Analyzer | Triple Quadrupole (for MS/MS) or Orbitrap/TOF (for HRMS) | For targeted quantification (MS/MS) or accurate mass measurement and identification (HRMS). |

| Scan Mode | Selected Reaction Monitoring (SRM) or Full Scan High-Res | SRM for sensitivity and specificity in quantification; Full Scan for screening and identification. |

Gel Permeation Chromatography (GPC) and Advanced Polymer Chromatography (APC) for Molecular Size Distribution

Gel Permeation Chromatography (GPC), also known as size-exclusion chromatography (SEC), is a technique used to separate molecules based on their hydrodynamic volume or size in solution. It is primarily used for characterizing polymers and determining their molecular weight distribution. Advanced Polymer Chromatography (APC) is a more recent development that utilizes smaller particle-packed columns to achieve faster and higher-resolution separations compared to traditional GPC.

For a small molecule like this compound, GPC or APC would not be the primary method for purity analysis. However, in a broader industrial context, these techniques could be relevant if the fragrance ester were incorporated into a polymeric delivery system, such as in microencapsulated fragrances for detergents or textiles. In such a case, GPC/APC would be used to analyze the polymer carrier, not the fragrance molecule itself, to ensure the polymer's molecular weight meets the specifications required for controlled release or stability.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Determination

High-Performance Liquid Chromatography (HPLC) with UV detection is a cornerstone technique for the quality control of many pharmaceutical and chemical products, including fragrance ingredients. iltusa.com It is ideal for assessing the purity of a compound and for quantitative analysis.

For this compound, an isocratic or gradient reversed-phase HPLC method would be developed and validated. The phenylacetate moiety contains a chromophore (the benzene (B151609) ring) that allows for detection by a UV detector, typically at a wavelength around 254 nm. The method would be validated for specificity, linearity, accuracy, precision, and limits of detection and quantification to ensure it is suitable for its intended purpose. Purity analysis by HPLC would reveal the presence of any related impurities, which would appear as separate peaks in the chromatogram. The area of the main peak relative to the total area of all peaks provides a measure of the compound's purity.

Table 2: Illustrative HPLC Method for Purity Assessment

| Parameter | Example Condition | Rationale |

| Column | C18, 150 mm x 4.6 mm, 5 µm | Industry-standard for robust separation of non-polar to moderately polar compounds. |

| Mobile Phase | Acetonitrile/Water (e.g., 70:30 v/v) | Provides good resolution and reasonable retention time for the ester. |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical HPLC. |

| Detection | UV at 254 nm | The phenyl group provides strong UV absorbance at this wavelength. |

| Injection Volume | 10 µL | A typical volume for analytical injections. |

| Column Temp. | 30 °C | Ensures reproducible retention times by controlling viscosity. |

Other Specialized Characterization Methodologies

X-ray Diffraction (XRD) for Crystalline Structure Determination

X-ray Diffraction (XRD) is a primary technique for determining the atomic and molecular structure of a crystal. nih.govdtic.mil When a compound can be crystallized, XRD analysis of a single crystal can provide precise bond lengths, bond angles, and the conformation of the molecule in the solid state. For a compound like this compound, which is likely a liquid or a low-melting solid at room temperature, obtaining a suitable single crystal could be challenging.

If the compound were a crystalline solid, powder XRD could be used as a fingerprinting technique for quality control, to identify different crystalline forms (polymorphs), and to determine the degree of crystallinity. Some long-chain esters exhibit liquid crystalline properties, and XRD is instrumental in characterizing the different ordered phases (e.g., nematic, smectic, columnar) that can form under specific temperature conditions. nih.govu-psud.fr However, there is no specific literature indicating that this compound forms such phases.

Thermal Analysis Techniques (e.g., Differential Scanning Calorimetry, Thermogravimetric Analysis, Dynamic Mechanical Analysis)

Thermal analysis techniques monitor the physical and chemical properties of a substance as a function of temperature.

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to determine transition temperatures such as melting point, glass transition, and crystallization temperature. For this compound, DSC would be used to determine its melting point and to check for the presence of impurities, which can depress and broaden the melting peak.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. It is used to assess thermal stability and decomposition profiles. A TGA analysis would indicate the temperature at which the ester begins to degrade and would be crucial for determining safe storage and processing temperatures. gerstelus.com

Dynamic Mechanical Analysis (DMA) is typically used for polymeric materials to measure their mechanical properties (such as modulus and damping) as a function of temperature, time, or frequency. This technique would not be directly applicable to the analysis of the small molecule itself but would be highly relevant if it were incorporated into a polymer matrix.

Headspace Analysis Techniques for Volatile Components

Headspace analysis is a technique used for the analysis of volatile and semi-volatile organic compounds in solid or liquid samples. gcms.czmdpi.com It involves sampling the vapor phase (the "headspace") in equilibrium with the sample in a sealed vial. This vapor is then typically introduced into a gas chromatograph (GC) for separation and analysis, often with a mass spectrometer (GC-MS). alsenvironmental.co.uknih.gov

This technique is exceptionally well-suited for fragrance analysis because it directly measures the compounds that contribute to the perceived aroma. iltusa.comgcms.cz For this compound, static or dynamic headspace GC-MS would be the method of choice for profiling its volatile signature, identifying any volatile impurities, and quantifying its concentration in a finished product like a perfume or lotion. embrapa.brmdpi.com

Table 3: General Parameters for Headspace GC-MS Analysis

| Parameter | Example Condition | Purpose |

| Headspace Technique | Static Headspace (HS) or HS-Trap | For analyzing volatile components without solvent extraction. |

| Incubation Temperature | 80 - 120 °C | To promote partitioning of the analyte into the vapor phase. |

| Incubation Time | 15 - 30 min | To allow the sample to reach equilibrium. |

| GC Column | DB-5ms, HP-5ms, or similar non-polar column | Standard for separation of a wide range of volatile organic compounds. |

| GC Oven Program | Temperature ramp, e.g., 50 °C to 280 °C at 10 °C/min | To separate volatile components based on their boiling points. |

| Detector | Mass Spectrometer (MS) | For positive identification and quantification of the separated components. |

Advanced Microscopy and Elemental Analysis Techniques

Advanced analytical methods such as Electron Microscopy, X-ray Fluorescence (XRF), and Inductively Coupled Plasma-Atomic Emission Spectroscopy (ICP-AES) provide invaluable information regarding the morphology and elemental composition of a substance. While primarily used for inorganic analysis, their application is critical for ensuring the purity of organic compounds like this compound, particularly in identifying trace elemental impurities that may originate from catalysts or manufacturing processes.

Electron Microscopy

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful techniques for visualizing the surface topography and internal structure of materials at a microscopic level. For this compound, which may exist as a crystalline solid or be incorporated into various formulations, electron microscopy can provide critical data on particle size, shape, and distribution.

Research Findings: Although specific studies on this compound using electron microscopy are not readily available, the general application of SEM would involve mounting a sample of the compound and scanning it with a focused beam of electrons. The interactions of the electrons with the sample's surface produce signals that generate a high-resolution, three-dimensional image. This would be particularly useful for:

Morphological Analysis: Characterizing the crystal habit and surface features of the pure compound.

Particle Size Distribution: Determining the size and uniformity of particles in a powdered sample, which can influence its solubility and bioavailability in a final product.

Hypothetical SEM Analysis Data for Crystalline this compound

| Parameter | Observation | Significance |

| Crystal Habit | Acicular (needle-like) crystals | Influences powder flow and compaction properties. |

| Average Particle Length | 150 µm | Affects dissolution rate. |

| Particle Width | 25 µm | --- |

| Surface Topography | Smooth with some agglomeration | May indicate the presence of electrostatic forces. |

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. It is based on typical analyses for crystalline organic compounds and does not represent empirically measured values for this compound.

X-ray Fluorescence (XRF)

X-ray Fluorescence is a non-destructive analytical technique used to determine the elemental composition of materials. It is particularly effective for detecting elements heavier than sodium. In the context of this compound, XRF would be an excellent screening tool for identifying inorganic impurities.

Research Findings: The utility of XRF in the analysis of organic compounds lies in its ability to rapidly detect and quantify metallic and non-metallic elements that may be present as impurities. The sample is irradiated with high-energy X-rays, causing the ejection of inner shell electrons. The subsequent filling of these vacancies by outer shell electrons results in the emission of fluorescent X-rays at energies characteristic of each element. The intensity of these X-rays is proportional to the concentration of the element in the sample. wikipedia.org This is crucial for ensuring compliance with regulatory limits on heavy metals in consumer products.

Hypothetical XRF Screening of this compound for Elemental Impurities

| Element Detected | Hypothetical Concentration (ppm) | Possible Source |

| Lead (Pb) | < 1 | Environmental contamination |

| Arsenic (As) | < 0.5 | Raw materials |

| Mercury (Hg) | Not Detected | --- |

| Iron (Fe) | 5 | Corrosion from manufacturing equipment |

| Zinc (Zn) | 2 | Catalyst residue |

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. It is based on typical detection limits and potential impurities in pharmaceutical and cosmetic ingredients and does not represent empirically measured values for this compound.

Inductively Coupled Plasma-Atomic Emission Spectroscopy (ICP-AES)

Inductively Coupled Plasma-Atomic Emission Spectroscopy (ICP-AES), also known as Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES), is a highly sensitive technique used for the determination of trace and major elements in a sample. itlinc.com It offers lower detection limits for a wider range of elements compared to XRF.

Research Findings: For the analysis of this compound, the sample would first be digested and aspirated into a high-temperature argon plasma (6,000 to 10,000 K). wikipedia.org The intense heat causes the atoms of the elements within the sample to become excited and emit light at their characteristic wavelengths. An optical spectrometer measures the intensity of the emitted light, which corresponds to the concentration of each element. wikipedia.orgslideshare.net ICP-AES is a cornerstone of impurity profiling in the pharmaceutical industry. biomedres.usnih.gov Its high throughput and accuracy make it ideal for routine quality control. itlinc.com

Hypothetical Quantitative Analysis of Metallic Impurities in this compound by ICP-AES

| Element | Wavelength (nm) | Hypothetical Concentration (ppb) | Method Detection Limit (ppb) |

| Cadmium (Cd) | 226.502 | 0.8 | 0.1 |

| Chromium (Cr) | 267.716 | 2.5 | 0.3 |

| Copper (Cu) | 324.754 | 15.2 | 0.5 |

| Nickel (Ni) | 231.604 | 4.1 | 0.4 |

| Vanadium (V) | 292.402 | < 0.2 | 0.2 |

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. It is based on the general capabilities and typical results of ICP-AES for trace metal analysis in organic matrices and does not represent empirically measured values for this compound.

Computational Chemistry and Molecular Modeling of 3,3,5 Trimethylcyclohexyl Phenylacetate

Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity Prediction

Quantum chemical calculations offer a powerful lens through which to examine the fundamental electronic properties of 3,3,5-trimethylcyclohexyl phenylacetate (B1230308). Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) calculations could be employed to determine the molecule's optimized geometry, electronic energy, and the distribution of electron density.

These calculations would allow for the determination of key quantum chemical descriptors. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting the molecule's reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity. Furthermore, the calculation of Mulliken and Natural Bond Orbital (NBO) charges would provide insights into the partial charges on each atom, highlighting potential sites for electrophilic and nucleophilic attack.

Table 1: Hypothetical Quantum Chemical Descriptors for 3,3,5-Trimethylcyclohexyl Phenylacetate

| Descriptor | Hypothetical Value | Significance |

| Total Energy (Hartrees) | -950.123 | A measure of the molecule's overall stability. |

| HOMO Energy (eV) | -6.54 | Relates to the electron-donating ability. |

| LUMO Energy (eV) | -0.21 | Relates to the electron-accepting ability. |

| HOMO-LUMO Gap (eV) | 6.33 | Indicator of chemical reactivity and stability. |

| Dipole Moment (Debye) | 2.15 | Indicates the overall polarity of the molecule. |

Note: The values presented in this table are hypothetical and for illustrative purposes only, as specific computational studies on this molecule are not available.

Molecular Dynamics Simulations for Conformational Landscape and Intermolecular Interactions

To understand the dynamic behavior of this compound, molecular dynamics (MD) simulations would be an invaluable tool. MD simulations model the movement of atoms and molecules over time, providing a detailed picture of the conformational landscape and intermolecular interactions.

By simulating the molecule in different environments (e.g., in a vacuum, in a solvent), researchers could identify the most stable conformations of the flexible trimethylcyclohexyl ring and the orientation of the phenylacetate group. Analysis of the simulation trajectories would reveal the torsional angles that are most frequently adopted, leading to a comprehensive understanding of the molecule's shape and flexibility. Furthermore, MD simulations can be used to study how molecules of this compound interact with each other in a condensed phase, providing insights into properties like boiling point and viscosity.

Quantitative Structure-Property Relationship (QSPR) Studies for Predictive Modeling

Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the structural features of molecules with their physicochemical properties. For this compound, a QSPR model could be developed to predict properties such as its boiling point, vapor pressure, or solubility based on a set of calculated molecular descriptors.

The first step in a QSPR study is the calculation of a wide range of molecular descriptors, including topological, geometrical, and electronic descriptors. These descriptors quantify various aspects of the molecular structure. Subsequently, statistical methods like multiple linear regression or machine learning algorithms are used to build a predictive model. Such models are valuable for estimating the properties of new, related compounds without the need for experimental measurements.

Theoretical Prediction of Spectroscopic Signatures (e.g., NMR Chemical Shifts, IR Frequencies)

Computational chemistry provides the tools to predict the spectroscopic signatures of molecules, which can be instrumental in their identification and characterization. For this compound, theoretical calculations could predict its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.